N1,C2-Dimethyl Substitution Pattern Differentiates from All Published Bis(indolyl)glyoxylamide Analogs
CAS 862831-87-6 is the only bis(indolyl)glyoxylamide entry bearing simultaneous N1-methyl and C2-methyl substitution on the left-hand indole while retaining a free NH on the right-hand indole. The published SAR series (Tantak et al., 2016) establishes that N-alkylation of the right-hand indole (compound 10g, N-methyl; compound 10h, N-ethyl; compound 10i, N-4-chlorobenzyl) universally abolishes anticancer cytotoxicity: all N-substituted analogs 10g–10n exhibit IC50 >100 µM against all tested human cancer cell lines (HeLa, PC-3, MDA-MB-231, BxPC-3, C4-2) compared to IC50 38–97 µM for the unsubstituted parent 10a . The left-hand indole substitution effects are more nuanced: a 6-fluoro group (compound 10f) yields a 2-fold increase in anticancer potency (IC50 21–29 µM), whereas 5-methoxy (10b) and 5-bromo (10c) substitutions are detrimental . The 1,2-dimethyl pattern represents a distinct perturbation not captured by existing SAR data and is predicted to yield a unique activity profile.
| Evidence Dimension | N-alkylation effect on anticancer cytotoxicity (IC50) |
|---|---|
| Target Compound Data | No direct experimental data available; compound bears 1,2-dimethyl substitution on left-hand indole, free NH on right-hand indole |
| Comparator Or Baseline | Compound 10a (unsubstituted bis(indolyl)glyoxylamide): IC50 38.45 µM (PC-3), 48.85 µM (HeLa), 48.7 µM (MDA-MB-231), 63.95 µM (BxPC-3); Compound 10g (N-methyl, right-hand indole): IC50 >100 µM in all lines; Compound 10f (6-fluoro, left-hand indole): IC50 22.34 µM (HeLa), 24.05 µM (PC-3), 21.13 µM (MDA-MB-231), 29.94 µM (BxPC-3) |
| Quantified Difference | N-methylation on right-hand indole: IC50 shift from 38–97 µM to >100 µM (>2.6-fold loss). 6-Fluoro on left-hand indole: IC50 shift from 38–97 µM to 21–29 µM (~2-fold gain). Effect of 1,2-dimethyl on left-hand indole: uncharacterized. |
| Conditions | MTT assay after 48 h exposure; PC-3, C4-2, HeLa, MDA-MB-231, BxPC-3, and HEK 293T cell lines (Tantak et al., 2016) |
Why This Matters
This unique substitution pattern makes the compound unsuitable for simple substitution by any published analog, as the combination of left-hand dimethyl and right-hand free NH resides in untested SAR space with unpredictable activity consequences.
- [1] Tantak MP, Gupta V, Nikhil K, Arun V, Singh RP, Jha PN, Shah K, Kumar D. Sequential one-pot synthesis of bis(indolyl)glyoxylamides: Evaluation of antibacterial and anticancer activities. Bioorg Med Chem Lett. 2016;26(13):3167–3171. doi:10.1016/j.bmcl.2016.04.080. View Source
